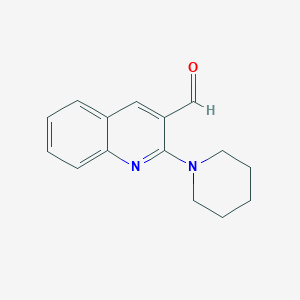

2-(Piperidin-1-yl)quinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVFBQJVPRFXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Piperidin 1 Yl Quinoline 3 Carbaldehyde and Its Precursors

Synthesis of Key Precursors

The principal precursor for the target molecule is 2-chloroquinoline-3-carbaldehyde (B1585622). Its synthesis is most effectively accomplished using the Vilsmeier-Haack reaction. ijsr.net

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.netnumberanalytics.com In the context of quinoline (B57606) synthesis, it provides an efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides. researchgate.netbenthamdirect.comeurekaselect.com This transformation involves the simultaneous formation of the aldehyde group and cyclization to build the quinoline core. rroij.com

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a substituted chloroiminium ion. nrochemistry.comwikipedia.org This reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). numberanalytics.comwikipedia.orgorganic-chemistry.org

The mechanism involves the following key steps:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. numberanalytics.comnrochemistry.comwikipedia.org

Electrophilic Attack: The starting N-arylacetamide is converted into a more reactive intermediate, an N-(α-chlorovinyl)aniline. rsc.org This enamine then undergoes diformylation at its β-position by the Vilsmeier reagent. rsc.org

Cyclization: The diformylated intermediate subsequently cyclizes to form the quinoline ring system. rsc.org

Hydrolysis: The final step involves hydrolysis during workup to yield the 2-chloroquinoline-3-carbaldehyde product. wikipedia.orgorganic-chemistry.org

Reaction conditions can be optimized to achieve high yields. Typically, the reaction is carried out by adding POCl₃ to a solution of the acetanilide (B955) in DMF at a low temperature (0-5 °C), followed by heating to around 80-90 °C for several hours. chemijournal.comchemijournal.com The molar ratio of the reactants is a critical parameter, with optimal results often obtained using a significant excess of the Vilsmeier reagent. rroij.com For instance, studies have shown that a molar proportional ratio of 1:3:12 of acetanilide:DMF:POCl₃ can provide optimal conditions. rroij.com An alternative procedure utilizes phosphorus pentachloride (PCl₅) instead of POCl₃, requiring 4.5 equivalents of PCl₅ and 3 equivalents of DMF per equivalent of acetanilide, with the reaction proceeding at 100 °C for approximately 4 hours. researchgate.net

N-arylacetamides, or acetanilides, are the standard starting materials for this synthetic route. rsc.org The electronic nature of the substituents on the aniline (B41778) ring of the acetanilide can influence the reaction's efficiency. Acetanilides bearing electron-donating groups generally facilitate the Vilsmeier-Haack cyclization, leading to good yields of the corresponding 2-chloroquinoline-3-carbaldehydes. chemijournal.com

The versatility of this method allows for the synthesis of a variety of substituted quinolines, as demonstrated in the table below.

| Starting Acetanilide | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetanilide | POCl₃, DMF | 0-5 °C then 90 °C | 2-Chloroquinoline-3-carbaldehyde | Good | |

| m-Methoxyacetanilide | POCl₃, DMF | 80-90 °C | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Good | |

| p-Methylacetanilide | POCl₃, DMF | 0-5 °C then 80-90 °C, 4-10 h | 2-Chloro-6-methylquinoline-3-carbaldehyde (B1581043) | High | chemijournal.comchemijournal.com |

| o-Methylacetanilide | POCl₃, DMF | 0-5 °C then 80-90 °C, 4-10 h | 2-Chloro-8-methylquinoline-3-carbaldehyde | High | chemijournal.comchemijournal.com |

| Acetanilide | PCl₅, DMF | 100 °C, 4 h | 2-Chloroquinoline-3-carbaldehyde | Good | researchgate.net |

Vilsmeier-Haack Formylation in the Synthesis of 2-Chloroquinoline-3-carbaldehydes

Direct Synthesis of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde

With the 2-chloroquinoline-3-carbaldehyde precursor in hand, the final step is the introduction of the piperidine (B6355638) moiety.

The synthesis of this compound is achieved by the reaction of 2-chloroquinoline-3-carbaldehydes with piperidine. researchgate.netbenthamdirect.com This reaction is a classic example of nucleophilic aromatic substitution (SNAr). researchgate.net In this process, the nucleophilic nitrogen atom of piperidine attacks the electron-deficient carbon atom at the C-2 position of the quinoline ring, which bears the chlorine leaving group. The reaction results in the displacement of the chloride ion and the formation of the desired product. rsc.org

Various conditions have been explored to carry out this substitution. Early methods involved heating the reactants in solvents like ethanol (B145695) or dimethylformamide (DMF), sometimes in the presence of a base like potassium carbonate (K₂CO₃). thaiscience.info However, these methods often required long reaction times (10-24 hours) and resulted in moderate yields (60-68%). thaiscience.info Fusing the reactants at high temperatures (110°C) without a catalyst improved the yield to 89%. thaiscience.info

To improve the efficiency of the nucleophilic substitution, catalytic methods have been developed. A particularly effective protocol involves the use of the phase transfer catalyst Cetyltrimethylammonium Bromide (CTAB) in combination with polyethylene (B3416737) glycol (PEG-400) as the solvent. thaiscience.inforesearchgate.net This approach has been shown to significantly reduce reaction times and improve yields. thaiscience.info

In a typical procedure, 2-chloro-6-methylquinoline-3-carbaldehyde is dissolved in PEG-400 with a catalytic amount of CTAB. Piperidine is then added, and the mixture is heated to 135 °C for just 2.5 hours. thaiscience.info This method provides excellent yields, exceeding 95%, and offers the advantage of an easy work-up procedure. thaiscience.inforesearchgate.net

The table below compares different synthetic conditions for the nucleophilic substitution reaction.

| Solvent/Catalyst | Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Absolute Ethanol | - | Reflux | 24 h | 60% | thaiscience.info |

| DMF | K₂CO₃ | - | 10 h | 65% | thaiscience.info |

| Acetonitrile | K₂CO₃ | - | 10 h | 68% | thaiscience.info |

| PEG-400 | - | - | 3 h | 75% | thaiscience.info |

| None (Fusion) | - | 110 °C | - | 89% | thaiscience.info |

| PEG-400 / CTAB | - | 135 °C | 2.5 h | >95% | thaiscience.inforesearchgate.net |

Nucleophilic Aromatic Substitution with Piperidine

Optimization of Solvent Systems (e.g., Polyethylene Glycol, PEG-400; Dimethylformamide, DMF)

The choice of solvent is critical in the synthesis of both the 2-chloroquinoline-3-carbaldehyde precursor and the final target compound, significantly influencing reaction efficiency and yield.

Dimethylformamide (DMF): In the Vilsmeier-Haack cyclization of acetanilides to form 2-chloro-3-formylquinolines, Dimethylformamide (DMF) serves a dual role as both a reactant and the solvent. chemijournal.comorientjchem.org It reacts with phosphoryl chloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which drives the formylation and subsequent cyclization. researchgate.netnih.gov The reaction is typically initiated by adding POCl₃ to a solution of the acetanilide substrate in DMF at low temperatures before heating. orientjchem.org Furthermore, DMF is an effective solvent for the subsequent nucleophilic substitution step, where the chloro group of the precursor is displaced by a secondary amine like piperidine. rsc.org For instance, the analogous reaction of 2-chloroquinoline-3-carbaldehyde with N-phenylpiperazine is effectively carried out in hot DMF, often in the presence of a base such as potassium carbonate. rsc.org

Polyethylene Glycol (PEG-400): Green chemistry principles have encouraged the exploration of more environmentally benign solvent systems. Polyethylene Glycol (PEG), particularly PEG-400, has emerged as a recyclable and effective medium for various organic transformations. researchgate.net In a relevant synthetic advancement, the nucleophilic aromatic substitution of 2-chloroquinoline-3-carbaldehydes with piperidine has been successfully performed in PEG-400, catalyzed by cetyltrimethylammonium bromide (CTAB), to produce 2-(piperidin-1-yl)quinoline-3-carbaldehydes in very high yields (97–98%). nih.gov This demonstrates the viability of PEG-400 as a green alternative to traditional polar aprotic solvents.

Impact of Reaction Parameters on Yield and Selectivity

The yield and selectivity in the synthesis of the 2-chloro-3-formylquinoline precursor are highly dependent on several key reaction parameters. The Vilsmeier-Haack cyclisation of N-arylacetamides is particularly sensitive to temperature, stoichiometry, and the electronic nature of substituents on the starting material. chemijournal.com

Stoichiometry and Temperature: Research has shown that optimizing the molar ratio of the Vilsmeier reagent components to the acetanilide substrate is crucial. In one study, the yield of 2-chloro-7-methoxy-3-formylquinoline was systematically optimized by varying the amount of phosphoryl chloride (POCl₃). The maximum yield was achieved when using 12 molar equivalents of POCl₃ at a temperature of 90°C.

Table 1: Optimization of Reaction Conditions for Vilsmeier-Haack Cyclisation

| Molar Proportion of POCl₃ | Temperature (°C) | Yield (%) |

|---|---|---|

| 3 | 80-90 | -- |

| 5 | 80-90 | -- |

| 8 | 80-90 | -- |

| 10 | 80-90 | -- |

| 12 | 90 | Max |

| 15 | 80-90 | -- |

Substituent Effects: The electronic properties and position of substituents on the N-arylacetamide ring significantly influence the reaction's efficiency. Acetanilides bearing electron-donating groups, particularly at the meta-position, facilitate the cyclization, resulting in better yields and shorter reaction times. chemijournal.comchemijournal.com Conversely, substrates with electron-withdrawing groups tend to produce the corresponding quinoline in poor yields. chemijournal.com For example, methyl-substituted quinolines often require longer heating periods of 4-10 hours.

Advanced and Green Synthetic Strategies for Quinoline Derivative Synthesis

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers considerable advantages in terms of efficiency and resource conservation. Several one-pot, multi-component reactions (MCRs) have been developed for quinoline-based scaffolds. researchgate.neteurekaselect.com For instance, a facile one-pot, three-component reaction for preparing functionalized benzo[b] researchgate.netrsc.orgnaphthyridine derivatives utilizes 2-chloroquinoline-3-carbaldehyde, malononitrile, and ammonium (B1175870) acetate. researchgate.net Another efficient method involves the one-pot synthesis of 2-aminoquinoline (B145021) derivatives from 2-nitrobenzaldehydes and acetonitrile, where the entire process of condensation and reductive cyclization occurs in a single flask. rsc.org Researchers have also described a one-pot procedure for synthesizing novel planar aza-heterocycles from the reaction of 2-chloroquinoline-3-carboxaldehydes and 2-aminobenzimidazole (B67599) in DMF. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. nih.gov The synthesis of the key precursor, 2-chloro-quinoline-3-carboxaldehyde, has been significantly accelerated using this technique. The Vilsmeier-Haack cyclization of acetanilides can be completed in a few minutes under microwave irradiation, a substantial improvement over the hours required for conventional heating. researchgate.net This method has also been applied to the synthesis of quinoline-fused 1,4-benzodiazepines and in the final condensation step to produce 2-((quinolin-3-yl)methylene)hydrazinecarbothioamides, which were obtained in excellent yields (89–98%) within 3–5 minutes. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Vilsmeier-Haack Cyclization | Several hours of heating | A few minutes |

| Quinolinyl Hydrazinecarbothioamide Synthesis | Lower yield | 89-98% yield in 3-5 min |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, provides an alternative energy source that can enhance reaction rates and yields through acoustic cavitation. The Vilsmeier-Haack reaction for producing 2-chloro-3-formyl quinolines has been effectively carried out under ultrasonic irradiation. researchgate.net Studies have shown that reaction times under sonication are significantly shorter than with conventional refluxing, while the yields remain comparable. researchgate.net This method has also been successfully employed in the synthesis of various other heterocyclic systems, including quinoline-appended ferrocenyl chalcones, which were obtained in good to excellent yields with short reaction times. ksu.edu.sa

Catalyst-Free Methodologies

The development of catalyst-free reactions is a key goal in green chemistry, as it simplifies product purification and reduces waste from toxic or expensive catalysts. An environmentally friendly, catalyst-free, and solvent-free protocol for the synthesis of functionalized quinolines has been developed by heating imines with styrene. jocpr.com This method avoids the use of predictable organic solvents and catalysts, offering a greener alternative to existing methods. jocpr.com Additionally, a catalyst-free, one-pot, three-component procedure has been reported for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines using formyl-quinoline derivatives as starting materials under microwave irradiation in DMF. acs.org

Biocatalytic Approaches

While dedicated biocatalytic methods employing isolated enzymes for the synthesis of this compound are not extensively documented, strides have been made in using biocompatible catalysts. One such example is the use of β-cyclodextrin-SO3H in solvent-free multicomponent reactions to furnish quinolinyl-thiazolidinones from 2-chloro-3-formylquinolines. rsc.org This approach, while not strictly enzymatic, represents a move towards greener, biocompatible catalytic systems, demonstrating superior yields compared to reactions in traditional solvents. rsc.org

Nanocatalyzed Protocols

Nanocatalysis offers significant advantages in the synthesis of quinoline derivatives, including high efficiency, reusability, and often milder reaction conditions. Various nanocatalysts have been developed for the synthesis of the quinoline core, which serves as the precursor to the target compound.

For instance, a titanium nanomaterial-based sulfonic acid catalyst has been shown to be effective in the solvent-free synthesis of derivatives of 2-(piperazin-1-yl)quinoline-3-carbaldehyde. researchgate.net Another approach utilized magnetite (Fe3O4) nanoparticles supporting dodecylbenzenesulfonic acid (DDBSA@MNP) for the one-pot condensation of 2-aminobenzophenones and ketones, achieving good yields in ethanol. nih.gov Furthermore, graphene oxide decorated with WO3 nanorods (GO–WO3) has been demonstrated as a robust, recyclable heterogeneous catalyst for quinoline synthesis, with its high activity attributed to its acidic nature. rsc.org

| Nanocatalyst | Reaction Type | Key Substrates | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Titanium nanomaterial-based sulfonic acid | Condensation | 2-(4-ethylpiperazin-1-yl) quinoline-3-carbaldehyde, Phenylprop-2-en-1-one | Solvent-free | Not specified | researchgate.net |

| Fe3O4-IL-HSO4 | Friedlander Reaction | 2-aminoaryl ketones, 1,3-dicarbonyl compounds | Solvent-free, 90 °C | 85–96% | nih.gov |

| DDBSA@MNP | Condensation | 2-aminobenzophenones, ketones | Ethanol, 80 °C | Good isolated yields | nih.gov |

| GO–WO3 Nanorods | Condensation | Aniline, Dimethyl acetylenedicarboxylate | Ethanol, 80 °C | High | rsc.org |

Oxidative Annulation Strategies

Oxidative annulation provides a powerful method for constructing the quinoline scaffold from simpler, readily available starting materials. A foundational and widely used method for synthesizing the key precursor, 2-chloro-3-formylquinoline, is the Vilsmeier-Haack cyclisation of N-arylacetamides. researchgate.net This reaction involves treating an N-arylacetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as both a formylating and cyclizing agent to build the quinoline ring. The yields are generally good, particularly when the N-arylacetamide contains electron-donating groups.

More recent advancements include palladium-catalyzed aerobic oxidative annulation. One such strategy involves the reaction of allylbenzenes with anilines, proceeding through the oxidative functionalization of an allylic C-H bond to form the necessary C-C and C-N bonds in a single step. nih.gov These modern methods are noted for their high atom economy and tolerance of various functional groups, providing efficient access to functionalized quinolines. nih.govmdpi.com

Application of Greener Solvents (e.g., Ethanol, Water)

The principles of green chemistry have driven the adoption of environmentally benign solvents in quinoline synthesis. Water and ethanol are frequently used to replace hazardous traditional solvents like DMF or toluene. rsc.orgresearchgate.net

The use of water as a solvent has been shown to be highly effective in reactions for producing biologically active compounds, leading to high yields and products of greater purity in a single step. researchgate.net Similarly, ethanol is often employed as a solvent, for example, in the L-proline catalyzed synthesis of thiopyranoquinolines from 2-mercaptoquinoline-3-carbaldehyde, where it delivered the highest reaction yield (94%) at 80 °C. nih.gov In some multicomponent reactions, solvent-free conditions catalyzed by reagents like β-cyclodextrin-SO3H have proven to give the best yields, outperforming reactions conducted in methanol (B129727), ethanol, or toluene. rsc.org

| Reaction Type | Catalyst/Reagent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Synthesis of Pyrimido[4,5-d]pyrimidines | Not specified | Water | Not specified | Environmentally benign, high yields, greater purity. | researchgate.net |

| Synthesis of Quinolinyl-thiazolidinones | β-cyclodextrin-SO3H | Solvent-free | Not specified | Best yields compared to methanol, ethanol, toluene, DMF. | rsc.org |

| Synthesis of thiopyranoquinolines | l-proline | Ethanol | 80 °C | Highest yield (94%) compared to other solvents. | nih.gov |

| Synthesis of Quinoline-peptides | Ugi four-component condensation | DMF | Room Temperature | Excellent yields (85–95%) in short times. | researchgate.net |

Iii. Chemical Reactivity and Transformations of 2 Piperidin 1 Yl Quinoline 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a primary site for a variety of chemical transformations, serving as an electrophilic center for nucleophilic attack and as a partner in condensation reactions.

Condensation reactions are a cornerstone of the synthetic utility of 2-(piperidin-1-yl)quinoline-3-carbaldehyde, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions typically involve the initial nucleophilic addition to the aldehyde, followed by a dehydration step.

The reaction of the aldehyde group with primary amines or hydrazines is a straightforward and efficient method for the synthesis of imines, commonly known as Schiff bases. researchgate.netmdpi.com These reactions are fundamental in constructing larger, more complex molecules and are often used to prepare ligands for metal complexes or biologically active compounds. mdpi.comnih.gov The condensation typically proceeds by heating the quinoline-3-carbaldehyde with the respective amine or hydrazine (B178648) in a suitable solvent, such as ethanol (B145695), sometimes with the addition of an acid catalyst. ekb.eg

For instance, this compound can be condensed with various primary amines and hydrazides to yield the corresponding Schiff bases. This reactivity is analogous to that observed for related 2-substituted quinoline-3-carbaldehydes, which readily react with compounds like 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. researchgate.net

Table 1: Examples of Schiff Base Formation with Quinoline-3-carbaldehyde Derivatives This table presents reactions of analogous quinoline-3-carbaldehydes to illustrate the expected reactivity.

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Oxo-3-formyl quinoline (B57606) | 2-Aminothiophenol | 3-(((2-Mercaptophenyl)imino)methyl)quinolin-2(1H)-one | ekb.eg |

| 2-Oxo-3-formyl quinoline | 2-Aminothiazole | 3-((Thiazol-2-ylimino)methyl)quinolin-2(1H)-one | ekb.eg |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Phenylhydrazine | (E)-1-((2-Chloroquinolin-3-yl)methylene)-2-phenylhydrazine | nih.gov |

| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | (E)-N'-(2-Nitrobenzylidene)quinoline-3-carbohydrazide | mdpi.com |

Condensation Reactions

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (lacking α-hydrogens) and a ketone or another aldehyde that possesses α-hydrogens. wikipedia.org This reaction is a reliable method for synthesizing α,β-unsaturated ketones, often referred to as chalcones. benthamdirect.com In the context of this compound, it reacts with various acetophenone (B1666503) derivatives in the presence of a base like sodium hydroxide (B78521) in ethanol to produce the corresponding chalcone (B49325) derivatives. researchgate.netrsc.org These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. nih.govbenthamdirect.com

The general mechanism involves the deprotonation of the α-carbon of the ketone by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the stable, conjugated chalcone.

Table 2: Claisen-Schmidt Condensation of 2-Substituted Quinoline-3-carbaldehydes This table includes examples with the closely related 2-(piperazin-1-yl) analogue to demonstrate the typical reaction.

| Aldehyde Reactant | Ketone Reactant | Base/Solvent | Product Type | Reference |

| 2-(4-Phenyl-piperazin-1-yl)quinoline-3-carbaldehyde | 4-Substituted acetophenones | NaOH / Ethanol | (E)-1-(4-substituted-phenyl)-3-(2-(4-phenylpiperazin-1-yl)quinolin-3-yl)prop-2-en-1-one | nih.govrsc.org |

| 2-(4-Ethylpiperazin-1-yl)quinoline-3-carbaldehyde | Acetophenone derivatives | TiO2-BPTETSA catalyst | Ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives | eurekaselect.com |

| 2-Chloroquinoline-3-carbaldehyde | Acetophenones | NaOH / Ethanol | (E)-1-phenyl-3-(2-chloroquinolin-3-yl)prop-2-en-1-ones | rsc.org |

Wittig Reactions

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.com It involves the reaction of the carbonyl compound with a phosphorus ylide (a phosphonium (B103445) ylide). organic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org

The aldehyde group of quinoline-3-carbaldehydes readily undergoes olefination via the Wittig reaction. For example, 2-chloroquinoline-3-carbaldehyde reacts with stabilized phosphonium ylides to yield a mixture of (E) and (Z)-alkenes. tandfonline.com It is expected that this compound would exhibit similar reactivity, reacting with ylides such as (triphenylphosphoranylidene)acetonitrile (B108381) or methyl (triphenylphosphoranylidene)acetate to afford the corresponding α,β-unsaturated nitriles or esters. mdpi.com

Table 3: Wittig Reaction with 2-Chloroquinoline-3-carbaldehyde This table shows the reactivity of a closely related analogue, which is indicative of the expected reaction for the piperidinyl derivative.

| Aldehyde Reactant | Phosphonium Ylide | Product | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Stabilized phosphonium ylides | (E/Z)-alkenes | tandfonline.com |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a versatile reaction for constructing five-membered heterocyclic rings. rsc.org While the aldehyde itself does not directly participate as the 1,3-dipole, it serves as a precursor to derivatives that can. For example, the aldehyde can be converted into an azomethine ylide which then undergoes cycloaddition. Alternatively, α,β-unsaturated ketones (chalcones) derived from the aldehyde via Claisen-Schmidt condensation can act as dipolarophiles. rsc.org

For instance, chalcones derived from 2-(4-phenyl-piperazin-1-yl)quinoline-3-carbaldehyde can undergo 1,3-dipolar cycloaddition with N-hydroxy-4-substituted-benzimidoyl chloride in the presence of a base like triethylamine (B128534). rsc.org This reaction leads to the formation of complex heterocyclic systems, demonstrating the utility of the initial aldehyde in multi-step synthetic sequences. rsc.orgeurekaselect.com

The reaction of the aldehyde group with Grignard reagents (organomagnesium halides) is a classic method for forming carbon-carbon bonds and producing secondary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with an aqueous acid protonates the resulting alkoxide to yield the alcohol.

This compound is expected to react readily with various Grignard reagents, such as methylmagnesium bromide or phenylmagnesium bromide, to afford the corresponding secondary alcohols. benthamdirect.comresearchgate.net This transformation provides a direct route to chiral alcohols if a prochiral aldehyde is used or if chiral reagents are employed. The reactivity is well-established for the broader class of 2-substituted quinoline-3-carbaldehydes. eurekaselect.com

Reductive Amination

Reductive amination is a key transformation of the formyl group in this compound, providing a direct route to various secondary and tertiary amines. This reaction typically proceeds in two steps: the initial formation of a Schiff base (imine) through condensation with a primary or secondary amine, followed by the reduction of the C=N double bond.

The process has been demonstrated effectively for analogous 2-morpholinoquinoline-3-carbaldehydes. For instance, refluxing the carbaldehyde with a primary amine, such as 2-amino-5-methyl-thiophene-3-carbonitrile, in isopropyl alcohol leads to the formation of the corresponding imine. Subsequent treatment of this intermediate with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) selectively reduces the imine bond to afford the desired secondary amine product. nih.gov This methodology is directly applicable to the 2-piperidinyl analogue, highlighting its utility in constructing more complex molecular architectures. researchgate.net

Table 1: Example of Reductive Amination with a Quinoline-3-Carbaldehyde Analog

| Reactant 1 | Reactant 2 | Reagents | Product |

| 2-Morpholinoquinoline-3-carbaldehyde | 2-Amino-5-methyl-thiophene-3-carbonitrile | 1. Isopropyl Alcohol (reflux) 2. Sodium Borohydride, Methanol | 3-Cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophene |

Acylation and Sulfonylation

Acylation and sulfonylation reactions are well-documented for quinoline systems, particularly for derivatives that possess a reactive secondary amine, such as 2-(piperazin-1-yl) quinoline-3-carbaldehydes. researchgate.neteurekaselect.com In these cases, the reaction occurs at the N-H bond of the piperazine (B1678402) ring.

For this compound, the piperidine (B6355638) moiety is a saturated, tertiary amine and thus lacks a proton for direct acylation or sulfonylation at that site. However, the broader quinoline scaffold can be subject to sulfonylation reactions under specific conditions. For example, quinoline N-oxides can undergo deoxygenative C2-H sulfonylation with sulfonyl chlorides, a reaction that modifies the quinoline core itself rather than one of the substituents. nih.gov While not a direct reaction of the title compound, it illustrates a pathway for introducing sulfonyl groups onto the parent heterocyclic system.

Reactions Involving the Piperidine Moiety

Influence of Piperidine Substitution on Molecular Reactivity

Electronic Effects: As a secondary amine linked to an aromatic system, the nitrogen atom of the piperidine ring acts as a powerful electron-donating group through resonance (a +M effect). This donation of electron density increases the nucleophilicity of the quinoline ring system, particularly at the C4 position. This activation can influence the regioselectivity of electrophilic substitution reactions on the quinoline core. numberanalytics.com Furthermore, the increased electron density can affect the reactivity of the adjacent aldehyde group.

Steric Effects: The piperidine ring introduces significant steric bulk at the C2 position. This steric hindrance can direct incoming reagents to attack less hindered positions of the molecule, such as the aldehyde group or the carbocyclic ring of the quinoline system.

Synthesis of Fused and Polyfunctionalized Heterocyclic Systems Using the Compound as a Precursor

The strategic placement of the aldehyde and piperidine groups makes this compound an excellent starting material for the synthesis of fused heterocyclic systems of medicinal and material interest.

Pyrrolo[3,4-b]quinolinones

The synthesis of the pyrrolo[3,4-b]quinolinone scaffold can be achieved using 2-substituted quinoline-3-carbaldehydes as precursors. nih.gov A common strategy involves the condensation of the carbaldehyde with an amino acid ester, such as glycine (B1666218) ethyl ester, to form a Schiff base. This intermediate can then undergo an intramolecular cyclization, often promoted by a base or thermally, followed by aromatization or oxidation to yield the final fused pyrrolo[3,4-b]quinolinone system. The reaction leverages the reactivity of the aldehyde and the adjacent C2-C3 bond of the quinoline ring to construct the new five-membered ring.

Pyrazolo[3,4-b]quinolin-3-amines

This compound serves as a viable precursor for the synthesis of pyrazolo[3,4-b]quinolin-3-amines, a class of compounds with significant biological activity. The synthetic route involves a multi-step transformation of the aldehyde group. rsc.org

First, the carbaldehyde is converted into its corresponding oxime by reaction with hydroxylamine (B1172632) hydrochloride. Subsequent treatment of the oxime with a dehydrating agent, such as thionyl chloride (SOCl₂), yields the 2-(piperidin-1-yl)quinoline-3-carbonitrile. The final step is the cyclization of this nitrile intermediate with hydrazine hydrate, which attacks the nitrile carbon and subsequently displaces the piperidine group at the C2 position to form the fused pyrazole (B372694) ring, yielding the 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.org

Table 2: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-3-amine from a Quinoline-3-carbaldehyde Precursor

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | This compound | Hydroxylamine Hydrochloride | This compound oxime |

| 2 | This compound oxime | Thionyl Chloride (SOCl₂) | 2-(Piperidin-1-yl)quinoline-3-carbonitrile |

| 3 | 2-(Piperidin-1-yl)quinoline-3-carbonitrile | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine |

Pyrano[3,2-c]chromenones

The synthesis of pyrano[3,2-c]chromenone scaffolds can be achieved through multicomponent reactions. While specific literature detailing the direct use of this compound for the synthesis of the parent pyrano[3,2-c]chromenones was not found in the search results, the general reactivity of quinoline-3-carbaldehydes supports their utility in such transformations. Typically, the synthesis involves a one-pot condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 4-hydroxycoumarin (B602359) derivative, often catalyzed by a base like triethylamine or L-proline. nih.govrsc.org

The proposed reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the 4-hydroxycoumarin anion to the activated double bond, and subsequent intramolecular cyclization and dehydration to yield the final fused pyrano[3,2-c]chromenone system. nih.gov The presence of the 2-piperidino group on the quinoline ring is anticipated to influence the electronic properties of the aldehyde and the reaction outcomes.

Benzothiazepines and Oxadiazolothiazepines

The synthesis of quinolinyl-benzothiazepines from this compound proceeds via a multi-step sequence, beginning with a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the starting aldehyde with a substituted acetophenone to form an α,β-unsaturated ketone, commonly known as a chalcone. rsc.org

This chalcone intermediate then undergoes a Michael addition reaction with 2-aminothiophenol. The thiol group adds to the β-carbon of the unsaturated ketone, followed by an intramolecular cyclization of the amino group with the ketone's carbonyl, leading to the formation of the seven-membered benzothiazepine (B8601423) ring fused to the quinoline system. rsc.orgnih.gov

Furthermore, these quinolinyl-benzothiazepines can serve as precursors for the synthesis of more complex fused systems like quinolinyl-benzo[b] benthamdirect.comrsc.orgresearchgate.netoxadiazolo[4,5-d] benthamdirect.comresearchgate.netthiazepines. This is accomplished through a 1,3-dipolar cycloaddition reaction of the benzothiazepine with a substituted N-hydroxy-benzimidoyl chloride in the presence of a base such as triethylamine. rsc.org

| Step | Reactants | Product Class | Ref. |

| 1 | This compound, Substituted Acetophenone | α,β-Unsaturated Ketone (Chalcone) | rsc.org |

| 2 | Chalcone Intermediate, 2-Aminothiophenol | Quinolinyl-benzothiazepine | rsc.org |

| 3 | Quinolinyl-benzothiazepine, N-hydroxy-benzimidoyl chloride | Quinolinyl-benzo[b] benthamdirect.comrsc.orgresearchgate.netoxadiazolo[4,5-d] benthamdirect.comresearchgate.netthiazepine | rsc.org |

Oxazolidine (B1195125) Derivatives

The synthesis of oxazolidine rings typically involves the condensation reaction between an aldehyde and a β-amino alcohol. This reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization through the nucleophilic attack of the hydroxyl group on the iminium ion, followed by dehydration to yield the stable five-membered oxazolidine ring. researchgate.netuqam.ca Although this compound is a suitable aldehyde for this transformation, specific research findings detailing its reaction to form oxazolidine derivatives were not available in the provided search results.

Benzoimidazopyrimido[4,5-b]quinolones

Benzoimidazopyrimido[4,5-b]quinolones are complex heterocyclic systems that can be synthesized from quinoline-3-carbaldehyde derivatives. The established synthetic route involves the reaction of a 2-substituted-quinoline-3-carboxaldehyde with 2-aminobenzimidazole (B67599). researchgate.net The reaction is believed to proceed via an initial condensation of the aldehyde with one of the amino groups of the benzimidazole (B57391) to form a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the fused polycyclic system. While this reaction is well-documented for 2-chloroquinoline-3-carboxaldehydes, researchgate.net specific studies employing this compound as the starting material to generate this specific scaffold were not identified in the search results.

Pyran-3-carboxylate Derivatives

The synthesis of pyran-3-carboxylate derivatives fused to a quinoline core can be achieved through various synthetic strategies. One common method is a multicomponent reaction involving an aldehyde, a malonic ester (such as diethyl malonate), and a suitable quinolone precursor. This pathway is analogous to the synthesis of other pyran-fused systems. No direct synthesis of pyran-3-carboxylate derivatives starting from this compound was found in the search results.

Triazolylamino-quinolinyl-pyrano[3,2-c]chromenones

The synthesis of highly complex triazolylamino-quinolinyl-pyrano[3,2-c]chromenones has been reported. rsc.org However, the described method does not utilize this compound as a direct starting material. Instead, the synthesis involves a multicomponent reaction of a pre-functionalized 1,2,4-triazolylamino-quinoline, an aldehyde, and 4-hydroxy-2H-chromen-2-one. rsc.org This indicates that while the quinoline core is essential, the specific piperidino-substituted aldehyde is not the direct precursor in the documented synthetic pathway for this particular complex heterocycle.

Iv. Role As a Building Block and Scaffold Design in Chemical Research

General Utility in Advanced Organic Synthesis

As a synthetic intermediate, 2-(Piperidin-1-yl)quinoline-3-carbaldehyde is highly valued for its capacity to participate in a wide array of chemical transformations, leading to the formation of diverse and highly functionalized heterocyclic systems. benthamdirect.com The compound is typically prepared from its precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), through nucleophilic substitution with piperidine (B6355638). rsc.orgnih.gov Once formed, the aldehyde group becomes the primary site for synthetic elaboration.

This compound is a key building block for constructing a range of heterocyclic compounds through various synthetic methodologies. benthamdirect.comresearchgate.net Its reactivity is demonstrated in several classical and modern organic reactions, including:

Claisen-Schmidt Condensation: The aldehyde functionality readily undergoes condensation with compounds containing active methylene (B1212753) or methyl groups, such as substituted acetophenones, to form chalcone (B49325) derivatives. researchgate.netrsc.org These unsaturated ketones are, in turn, valuable intermediates for synthesizing larger fused ring systems like benzothiazepines through subsequent reactions. nih.govrsc.org

Multicomponent Reactions (MCRs): The compound is an ideal substrate for MCRs, which are efficient one-pot processes that combine three or more reactants to generate complex products. benthamdirect.comresearchgate.net Its participation in MCRs allows for the rapid assembly of polyfunctionalized molecules, which is a significant advantage in combinatorial chemistry and drug discovery. eurekaselect.comrug.nl

Reductive Amination: The carbaldehyde can be converted into various amine derivatives through reductive amination, expanding the structural diversity of the resulting compounds. benthamdirect.comresearchgate.net

Cycloaddition Reactions: It serves as a substrate in 1,3-dipolar cycloaddition reactions, leading to the formation of novel spiro and fused heterocyclic systems. eurekaselect.com

The utility of this building block is summarized in the table below, highlighting the reaction types and the resulting molecular scaffolds.

| Reaction Type | Reactant(s) | Resulting Scaffold/Compound Class |

| Claisen-Schmidt Condensation | Active methylene/methyl compounds | Chalcones, Unsaturated Ketones |

| Michael Addition | o-Aminothiophenol (on chalcone intermediate) | Benzothiazepines |

| Multicomponent Reactions (MCRs) | Various simple starting materials | Polyfunctionalized Heterocycles |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Nitrones | Spiro and Fused Heterocycles |

| Reductive Amination | Amines, Reducing agents | Substituted Amines |

| Grignard Reaction | Grignard reagents | Secondary Alcohols |

This table illustrates the diverse synthetic transformations possible starting from this compound.

Strategic Design of Quinoline-Piperidine Hybrid Scaffolds

The strategic combination of the quinoline (B57606) and piperidine moieties within a single molecule is a prime example of molecular hybridization, a drug design approach that links two or more pharmacophores to create a new hybrid compound with potentially enhanced biological activity. nih.govresearchgate.net The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs. frontiersin.orgresearchgate.net The piperidine ring, a common feature in alkaloids and pharmaceuticals, often imparts favorable pharmacokinetic properties and can engage in crucial binding interactions with biological targets. researchgate.net

The design of quinoline-piperidine conjugates is a deliberate strategy to create novel chemical entities. researchgate.netnih.gov Researchers have synthesized and evaluated libraries of such hybrids, demonstrating their potential in developing new therapeutic agents, particularly against malaria. nih.govnih.gov In these designs, the this compound scaffold serves as the foundation, where the piperidine provides a basic side chain often crucial for activity, while the quinoline core interacts with biological targets. researchgate.net

Furthermore, this scaffold is instrumental in the synthesis of more complex, fused heterocyclic systems. The reactive aldehyde at the 3-position acts as a handle to build additional rings onto the quinoline framework, leading to the formation of polycyclic structures such as pyrazolo[4,3-c]quinolines and indeno[1,2-b]quinolinones. typeset.iorsc.org

Application in Chemical Library Synthesis

Diversity-Oriented Synthesis (DOS) aims to create collections (libraries) of structurally diverse small molecules to explore broad areas of chemical space for the discovery of new biological functions. cam.ac.ukmdpi.com this compound is an excellent substrate for DOS strategies due to its suitability for multicomponent reactions (MCRs). rug.nl

MCRs are a cornerstone of chemical library synthesis because they allow for the rapid generation of molecular complexity in a single, efficient step. rug.nl By systematically varying the other components in an MCR with the quinoline-piperidine carbaldehyde, a large library of related but structurally distinct compounds can be synthesized. benthamdirect.comeurekaselect.com This approach enables the exploration of structure-activity relationships (SAR) by providing a wide range of analogs for biological screening. The ability to easily modify the final product by changing the inputs to the MCR makes this scaffold a powerful tool for generating the molecular diversity required for high-throughput screening campaigns. cam.ac.uk

Integration into Rational Drug Design Principles for Novel Molecular Architectures

Rational drug design relies on understanding the biological target to design molecules that are likely to bind to it and elicit a desired effect. researchgate.net The this compound scaffold is well-suited for integration into several rational design principles.

Molecular Hybridization: As discussed, this scaffold is a direct product of a molecular hybridization strategy. nih.govresearchgate.net By combining the known pharmacophoric features of quinoline and piperidine, medicinal chemists can design new molecules with the hypothesis that the hybrid will have improved affinity, selectivity, or pharmacokinetic properties compared to compounds containing only one of the individual scaffolds. researchgate.net

Scaffold Hopping: This advanced design strategy involves replacing the central core (scaffold) of a known active compound with a structurally different but functionally equivalent scaffold to discover novel, patentable chemotypes or to overcome issues like toxicity or poor metabolic stability. uniroma1.itnih.gov The quinoline-piperidine scaffold can be employed in scaffold hopping campaigns. For instance, if a drug candidate based on a quinazoline (B50416) or another bicyclic heteroaromatic system shows promise but has liabilities, the 2-(piperidin-1-yl)quinoline core could be used as a replacement scaffold. nih.govniper.gov.in This "hop" maintains the general spatial arrangement of functional groups while introducing a completely new core, potentially leading to a new class of compounds with improved drug-like properties. nih.govniper.gov.in The inherent reactivity of the carbaldehyde group provides a convenient point for attaching the necessary side chains to mimic the original drug's pharmacophore.

V. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde in solution. Analysis of ¹H, ¹³C, and advanced NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the quinoline (B57606) and piperidine (B6355638) rings, as well as the position of the carbaldehyde group.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aldehyde proton, the aromatic protons of the quinoline ring system, and the aliphatic protons of the piperidine moiety.

The most downfield signal is typically a singlet attributed to the aldehyde proton (-CHO), appearing around δ 10.18 ppm. The aromatic region, generally between δ 7.26 and δ 8.42 ppm, displays a complex multiplet pattern corresponding to the six protons of the quinoline ring. The protons of the piperidine ring appear in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) resonate as a multiplet around δ 3.48-3.51 ppm, while the remaining methylene protons of the piperidine ring produce a multiplet at approximately δ 1.66-1.73 ppm.

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 10.18 | s (singlet) | 1H | -CHO (aldehyde proton) |

| 8.42–7.26 | m (multiplet) | 6H | Aromatic protons (quinoline ring) |

| 3.51–3.48 | m (multiplet) | 4H | N-CH₂ (piperidine ring) |

| 1.73–1.66 | m (multiplet) | 6H | -CH₂- (piperidine ring) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately δ 190.8 ppm. The carbon atoms of the quinoline ring resonate in the aromatic region, typically between δ 116.4 and δ 152.1 ppm. The aliphatic carbons of the piperidine ring appear in the upfield region of the spectrum. The N-CH₂ carbons are observed around δ 52.2 ppm, while the other piperidine carbons are found between δ 24.5 and δ 25.8 ppm.

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 190.8 | C=O (aldehyde) |

| 152.1–116.4 | Aromatic carbons (quinoline ring) |

| 52.2 | N-CH₂ (piperidine ring) |

| 25.8–24.5 | -CH₂- (piperidine ring) |

While specific experimental data for Heteronuclear Multiple Bond Correlation (HMBC) of this compound is not widely published, this technique is crucial for confirming long-range (2-3 bond) correlations between protons and carbons. An HMBC experiment would definitively establish the connectivity between the quinoline and piperidine moieties and the aldehyde group. For instance, a correlation would be expected between the aldehyde proton (¹H at ~10.18 ppm) and the quinoline carbon C3, as well as between the N-CH₂ protons of the piperidine ring (~3.5 ppm) and the quinoline carbon C2.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band in the region of 1687–1691 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde group. The C=N stretching vibration within the quinoline ring system typically appears as a band between 1569–1572 cm⁻¹. The stretching vibration corresponding to the C-N bond linking the piperidine ring to the quinoline nucleus is observed at 1043–1053 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 1687–1691 | C=O stretch | Aromatic Aldehyde |

| 1569–1572 | C=N stretch | Quinoline Ring |

| 1043–1053 | C-N stretch | Piperidine-Quinoline Linkage |

Raman Spectroscopy (FT-Raman, Dispersive-Raman)

Raman spectroscopy offers profound insights into the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. For "this compound," FT-Raman spectra would be particularly useful for observing vibrations of the quinoline core and the C=O bond of the carbaldehyde group. nih.gov The analysis of a structurally similar compound, 1-(quinolin-3-yl)piperidin-2-ol, via FT-Raman spectroscopy provides a basis for predicting the key vibrational frequencies for the title compound. nih.govresearchgate.net

Key expected vibrational modes would include the stretching of the carbonyl group (C=O) from the aldehyde, various C=C and C=N stretching modes within the quinoline ring, and C-H stretching from both the aromatic and aliphatic (piperidine) portions of the molecule. researchgate.net

Table 1: Predicted Characteristic FT-Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Assignment | Associated Functional Group |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Quinoline Ring |

| 2950-2850 | Aliphatic C-H Stretch | Piperidine Ring |

| ~2720 | Aldehyde C-H Stretch | Carbaldehyde |

| ~1685 | C=O Stretch | Carbaldehyde |

| 1620-1500 | C=C and C=N Stretch | Quinoline Ring |

Note: The data in this table is predictive, based on the analysis of structurally related compounds.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound, confirming its identity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unequivocal determination of a compound's elemental formula. researchgate.net For "this compound," HRMS would be used to confirm its molecular formula of C₁₅H₁₆N₂O by matching the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated exact mass. nih.gov This technique is routinely used in the characterization of novel quinoline derivatives. mdpi.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O |

| Calculated Exact Mass | 240.1263 g/mol |

Electron Impact (EI) Mass Spectrometry bombards the molecule with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. imedpub.com The resulting fragmentation pattern serves as a molecular fingerprint. For "this compound," the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) due to the aromatic nature of the quinoline system. chempap.org

Key fragmentation pathways would likely involve:

Loss of the formyl radical (•CHO) to give an [M-29]⁺ fragment.

Cleavage at the piperidine ring, a common pathway for piperidine-containing amides. imedpub.com

Expulsion of neutral molecules like HCN from the quinoline ring, a characteristic fragmentation for quinolines. chempap.org

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 240 | Molecular Ion [M]⁺ | [C₁₅H₁₆N₂O]⁺ |

| 211 | [M - CHO]⁺ | [C₁₄H₁₅N₂]⁺ |

| 183 | [M - C₄H₉]⁺ | [C₁₁H₇N₂O]⁺ |

| 156 | [Quinoline-piperidine fragment - H]⁺ | [C₁₀H₈N₂]⁺ |

Note: The data in this table is predictive, based on established fragmentation patterns of related structures. imedpub.comchempap.org

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This fundamental technique is used to verify the empirical and molecular formula of a newly synthesized compound. The experimental values for C, H, and N are expected to be within ±0.4% of the calculated theoretical values, confirming the compound's purity and elemental makeup. This method is standard practice in the characterization of new quinoline derivatives. chemijournal.commdpi.comnih.gov

Table 4: Elemental Analysis Data for C₁₅H₁₆N₂O

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 74.97 |

| Hydrogen (H) | 6.71 |

| Nitrogen (N) | 11.66 |

X-ray Crystallography for Structural Elucidation (for related quinoline-piperidine systems)

While a crystal structure for the exact title compound is not publicly available, X-ray crystallography data from highly analogous molecules provides critical insights into its likely three-dimensional conformation. The crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde reveals significant steric effects. nih.gov Due to the bulky piperazinyl group in the ortho position to the aldehyde, the aldehyde group is twisted relative to the plane of the quinoline ring by 17.6(2)°. nih.gov A similar steric-induced twist is observed in the structure of 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde. researchgate.net It is highly probable that "this compound" would adopt a similar non-planar conformation to minimize steric repulsion between the piperidine ring and the carbaldehyde group.

Table 5: Selected Crystallographic Data for the Analogous Compound 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde

| Parameter | Reported Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dihedral Angle (Quinoline Plane and Piperazine (B1678402) Mean Plane) | 40.59 (7)° |

| Torsion Angle (Twist of Aldehyde Group) | 17.6 (2)° |

| Reference | nih.gov |

Vi. Computational and Theoretical Chemistry Studies

Quantum Chemical Computations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed in these calculations due to its balance of accuracy and computational efficiency. For instance, in studies of analogous compounds like 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been utilized to determine the stable structures with minimum energy. dergi-fytronix.com This level of theory is also used to explore the relative stability of different conformers of a molecule. dergi-fytronix.com

In a study on 1-(quinolin-3-yl)piperidin-2-ol, another related compound, quantum chemical calculations were performed using the B3LYP level of theory to analyze its molecular structure and vibrational frequencies. Such calculations are crucial for understanding the stability arising from hyper-conjugative interactions and charge delocalization within the molecule.

Ab initio computations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide another layer of theoretical investigation. While specific ab initio studies on "2-(Piperidin-1-yl)quinoline-3-carbaldehyde" were not identified in the searched literature, these methods are a standard approach in computational chemistry for obtaining highly accurate molecular properties. They are often used as a benchmark for other computational methods.

The choice of a basis set is a critical aspect of quantum chemical calculations as it dictates the accuracy of the results. Larger and more flexible basis sets, such as 6-311G(d,p) and 6-311++G(d,p), are commonly used to provide a more accurate description of the electronic distribution in the molecule. The inclusion of polarization functions (d,p) allows for the description of anisotropic electron density, while diffuse functions (++) are important for describing weakly bound electrons.

In the computational analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the B3LYP functional was paired with the 6-311++G(d,p) basis set to optimize the molecular geometry and perform further analysis. dergi-fytronix.com Similarly, for 1-(quinolin-3-yl)piperidin-2-ol, the B3LYP/6-311++G(d,p) basis set was employed for its quantum chemical calculations. The selection of such robust basis sets is essential for obtaining reliable predictions of molecular properties.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods provide detailed insights into the distribution of electrons and the energies of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

For the related compound 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy difference was calculated to be 3.75 eV for the trans conformer and 3.84 eV for the cis conformer, indicating the energy required for electronic excitation. dergipark.org.tr In another study on a different quinoline (B57606) derivative, the HOMO and LUMO analysis was used to understand the charge transfer within the molecule.

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Trans | Not Specified | Not Specified | 3.75 |

| Cis | Not Specified | Not Specified | 3.84 |

Note: The specific HOMO and LUMO energy values for the individual orbitals were not provided in the source material, only the energy gap.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.

In the computational study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the MEP surfaces were calculated using the DFT/B3LYP/6-311++G(d,p) method to visualize the charge distribution and reactive sites of its conformers. dergi-fytronix.com Such analysis for "this compound" would reveal the electron-rich and electron-deficient regions, providing insights into its intermolecular interactions.

Geometric Optimization Analysis

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. For quinoline derivatives, this is typically achieved using Density Functional Theory (DFT) calculations, often with the B3LYP hybrid functional combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). tandfonline.comnih.govscirp.org This process calculates the molecule's energy at various geometries, systematically adjusting bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.

The optimized geometry of this compound reveals key structural features. The quinoline ring system is largely planar, while the piperidine (B6355638) ring adopts a stable chair conformation. A crucial parameter is the dihedral angle between the quinoline and piperidine rings, as well as the orientation of the carbaldehyde group. X-ray crystallography of a related compound, 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde, showed that the aldehyde group is twisted relative to the quinoline ring by approximately 25 degrees, a deviation attributed to the steric hindrance from the bulky piperazinyl group at the ortho position. researchgate.net Similar steric interactions are expected in the piperidinyl analogue, influencing its electronic properties and interaction potential.

Molecular Modeling and Docking Studies

Analysis of Binding Interactions with Theoretical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound derivatives might interact with biological targets, such as enzymes or receptors. nih.govsciencescholar.us

Derivatives of this compound have been investigated as potent inhibitors of cholinesterases (AChE and BChE), enzymes implicated in Alzheimer's disease. nih.govresearchgate.net Docking studies of these hybrid molecules into the active sites of cholinesterases have elucidated their binding modes. The simulations reveal that the core scaffold, comprising the quinoline, piperidine, and an attached acylhydrazone or thiosemicarbazone moiety, engages in multiple key interactions with amino acid residues. nih.govmdpi.com

Key predicted interactions often include:

Hydrogen Bonding: The nitrogen atom of the quinoline ring and atoms within the linker region (e.g., NH or sulfur of a carbothioamide moiety) can act as hydrogen bond acceptors or donors, forming bonds with residues like Serine (Ser198) and Aspartic acid (Asp70). nih.gov

π-π Interactions: The aromatic quinoline ring frequently engages in π-π stacking or T-shaped interactions with aromatic residues in the enzyme's active site, such as Tryptophan (Trp286, Trp231) and Phenylalanine (Phe329). nih.gov

Hydrophobic and van der Waals Interactions: The piperidine ring and any methyl groups on the quinoline core often form π-alkyl and alkyl-alkyl linkages with hydrophobic residues like Tyrosine (Tyr72, Tyr341) and Alanine (Ala328). nih.gov

These multiple points of contact, particularly the combination of strong hydrogen bonds and extensive π-π stacking within the active pocket, are believed to be responsible for the significant inhibitory activity of these derivatives. nih.govmdpi.com The binding energy, calculated by the docking software, provides an estimate of the binding affinity, with more negative values suggesting stronger binding. For related quinoline derivatives, these values have been reported in the range of -6.0 to -10.67 kcal/mol against various targets. researchgate.netnih.gov

Table 1: Predicted Binding Interactions of (Piperidin-1-yl)quinolinyl Derivatives with Cholinesterase Active Site Residues

| Interaction Type | Molecular Moiety Involved | Interacting Amino Acid Residues | Reference |

| Hydrogen Bond | Quinoline Nitrogen, Carbothioamide NH/Sulfur | Ser198, Asp70, Tyr332, Asn83 | nih.gov |

| π-π Stacking/T-shaped | Quinoline Ring | Trp286, Trp231, Phe329 | nih.gov |

| π-Alkyl/Alkyl | Piperidine Ring, Quinoline Methyl Group | Tyr72, Tyr341, Trp286 | nih.gov |

| Carbon-Hydrogen Bond | Piperidine Ring | Ser198, Tyr72 | nih.gov |

| Halogen Bond | Phenyl Substituent (e.g., Fluoro, Chloro) | Asn83, Asn68 | nih.gov |

Structure-Activity Relationship (SAR) Studies through Computational Means

Investigation of Substituent Effects on Theoretical Chemical Properties

Computational SAR studies investigate how modifying the chemical structure of a lead compound affects its biological activity. For this compound, this involves analyzing how different substituents on the quinoline or piperidine rings alter its electronic and binding properties.

Theoretical studies on substituted quinolines show that the nature and position of substituents significantly influence the molecule's electronic structure. acs.org

Electron-donating groups (like amino, -NH2) increase the electron density on the quinoline ring system. acs.org

Electron-withdrawing groups (like formyl, -CHO; nitro, -NO2) decrease the electron density. tandfonline.comacs.org

These changes directly impact theoretical properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher chemical reactivity and polarizability. nih.govscirp.org Computational studies predict that adding substituents to the quinoline core can tune this energy gap, thereby altering the molecule's reactivity and potential for charge transfer interactions, which are crucial for binding to biological targets. tandfonline.comarabjchem.org

In the context of cholinesterase inhibitors, SAR analyses of related hybrids revealed that the presence and position of substituents on a phenyl ring attached to the core scaffold are critical for inhibitory potency. mdpi.com For example, the introduction of a methoxy (B1213986) group or a chloro group can alter the binding mode and affinity, highlighting the delicate interplay between electronic effects and steric fit within the enzyme's active site. mdpi.com

Analysis of Structural Modifications and Their Predicted Impact on Molecular Behavior

Building on SAR, computational models can predict the impact of specific structural changes on molecular behavior, particularly on binding affinity and mode. Docking simulations of various derivatives of the 2-(piperidin-1-yl)quinoline scaffold demonstrate how targeted modifications can enhance interactions with a receptor.

For instance, in the design of cholinesterase inhibitors, the scaffold was considered to have three main sites for structural variation. nih.gov

Quinoline Core: Introducing a methyl group at the 6- or 8-position was predicted to establish additional alkyl linkages with amino acid residues in the active site. nih.gov

Piperidine Ring: This moiety was consistently involved in forming favorable π-sigma and π-alkyl bonds. nih.gov

These computational predictions suggest that a combination of substituents is necessary for maximum efficiency. The models indicate that strategic modifications can lead to compounds with dual inhibitory action or selectivity for a specific enzyme, guiding synthetic efforts toward more potent and targeted therapeutic agents. mdpi.comresearchgate.net

Theoretical Studies on Tautomerism and Photophysical Properties

Computational methods are also employed to investigate more intrinsic chemical properties, such as tautomeric equilibria and photophysical characteristics.

Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For heterocyclic ketones like quinolin-4-ones, keto-enol tautomerism is a well-studied phenomenon. researchgate.net While this compound itself does not have the typical keto-enol system, related quinolones do. Theoretical studies, using DFT, can calculate the relative thermodynamic stabilities (e.g., Gibbs free energy) of different tautomeric forms in the gas phase and in various solvents. nih.govscirp.org For carbonyl-containing quinolines, calculations can determine the likelihood of forming intramolecular hydrogen bonds, which can play a key role in stabilizing one tautomer over another. researchgate.net

Photophysical Properties: The photophysical properties of quinoline derivatives, such as their absorption and emission of light, are of great interest for applications in sensors, probes, and optoelectronics. nih.govnih.gov Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool used to predict these properties. nih.govresearchgate.net

Key photophysical parameters calculated include:

Absorption Spectra (UV-Vis): TD-DFT can simulate the electronic absorption spectrum, predicting the wavelength of maximum absorption (λmax) which corresponds to electronic transitions, typically π → π* transitions in these conjugated systems. nih.govresearchgate.net

Emission Spectra (Fluorescence): The calculations can also predict fluorescence properties and the Stokes shift (the difference between the absorption and emission maxima). researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the HOMO and LUMO are fundamental to understanding the electronic transitions. The HOMO-LUMO energy gap is directly related to the excitation energy of the molecule. nih.govankara.edu.tr Calculations show that for quinoline derivatives, the HOMO is often localized on one part of the molecule (e.g., an electron-donating group), while the LUMO is on another (e.g., the quinoline core), indicating a charge-transfer character upon excitation. researchgate.net

These theoretical studies provide valuable insights into how structural modifications can be used to fine-tune the photophysical properties of this compound and its analogs for specific applications. nih.govresearchgate.net

Ground- and Excited-State Tautomerization

There are no specific studies detailing the ground- or excited-state tautomerization of this compound. Research on other quinoline derivatives, such as 7-hydroxyquinoline-8-carbaldehydes, has shown that these molecules can undergo solvent-dependent prototropic tautomerization between enol (OH) and keto (NH) forms in both the ground and excited states. nih.gov This process is often investigated using NMR spectroscopy and quantum chemical computations to determine the equilibrium and energy barriers between tautomers. nih.gov However, without a similar dedicated study, the tautomeric possibilities for this compound remain speculative.

Hydrogen Atom Transfer (HAT) Mechanisms

Specific research on Hydrogen Atom Transfer (HAT) mechanisms involving this compound has not been identified. HAT is a fundamental process in radical chemistry where a hydrogen atom is transferred between two species. mdpi.com Kinetic and theoretical studies have been performed on other quinoline-based systems, such as the quinolinimide-N-oxyl radical, to determine HAT rate constants and the influence of the quinoline ring on reactivity. nih.gov Such studies often employ theoretical calculations to model transition states and understand the role of polar and enthalpic effects. nih.gov The potential for this compound to participate in HAT reactions has not been computationally explored in the available literature.

Calculation of Vertical Excitation Energies, Oscillator Strengths, and Dipole Moments

While the calculation of electronic properties like vertical excitation energies, oscillator strengths, and dipole moments is a common application of computational chemistry, specific values for this compound are not available in published research. These properties are crucial for understanding a molecule's interaction with light and its electronic behavior.

Vertical Excitation Energies correspond to the energy required for an electronic transition without change in molecular geometry and are often calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net

Oscillator Strength is a dimensionless quantity that expresses the probability of a particular electronic transition and is related to the intensity of absorption peaks in a UV-Vis spectrum. arxiv.org

Dipole Moments in the ground and excited states provide insight into the charge distribution within a molecule and how it changes upon excitation. mdpi.com Large differences between ground- and excited-state dipole moments can indicate significant charge transfer character. mdpi.com

For various other quinoline derivatives, these properties have been calculated and benchmarked against experimental data. nih.govaip.org However, no such data table exists for this compound.

Theoretical Aspects of Intramolecular Charge Transfer (ICT) in Related Systems

No theoretical studies specifically addressing Intramolecular Charge Transfer (ICT) in this compound were found. The quinoline moiety is known to be an electron-accepting group, and when combined with electron-donating substituents, it can lead to compounds with significant ICT character. mdpi.com This phenomenon involves the redistribution of electron density from a donor part of the molecule to an acceptor part upon photoexcitation. mdpi.com Theoretical investigations on related styrylquinolines have shown that this charge transfer can be visualized by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), where the electron density shifts from the donor-centric HOMO to the acceptor-centric LUMO. mdpi.com Such a process often results in a large change in dipole moment between the ground and excited states and solvatochromic effects in the emission spectra. mdpi.com Without specific computational analysis, the extent and nature of ICT in this compound are unknown.

Vii. Future Research Perspectives in 2 Piperidin 1 Yl Quinoline 3 Carbaldehyde Chemistry

Exploration of Novel and Efficient Synthetic Pathways

Future research is anticipated to focus on developing more direct and atom-economical synthetic routes. A significant area of exploration is the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules like quinoline (B57606) derivatives in a single step from multiple starting materials. rsc.org The development of novel MCRs could provide a more convergent and efficient pathway to the target compound, bypassing the need for isolating the chloro-intermediate. rsc.org

Furthermore, advancements in catalysis are expected to play a crucial role. Research into novel transition-metal-catalyzed C-H activation and annulation strategies could offer new disconnections for assembling the quinoline core. mdpi.com For instance, rhodium or ruthenium-catalyzed cyclization reactions could provide alternative, more efficient routes to substituted quinolines. mdpi.com The continuous innovation in synthetic methodologies promises to yield more streamlined and practical approaches for the production of 2-(piperidin-1-yl)quinoline-3-carbaldehyde. rsc.orgnih.gov

Development of New Derivatives with Tailored Chemical Reactivity

This compound serves as a valuable precursor for an extensive range of heterocyclic systems due to the reactivity of its carbaldehyde group. researchgate.netbenthamdirect.com The aldehyde functionality is amenable to a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. Future research will likely expand upon known reactions to create novel compounds with fine-tuned chemical and physical properties.

Key reactions that will continue to be explored include:

Condensation Reactions: Claisen-Schmidt condensation with active methyl and methylene (B1212753) compounds, such as various acetophenones, yields α,β-unsaturated ketones (chalcones), which are versatile intermediates for further cyclization reactions. researchgate.netrsc.org

Schiff Base Formation: Reaction with primary amines and hydrazines leads to the formation of Schiff bases and hydrazones, respectively. nih.govrsc.org These derivatives are important ligands and can be precursors to other heterocyclic systems. researchgate.net

Cycloaddition Reactions: The use of derivatives in 1,3-dipolar cycloaddition reactions can generate complex, fused heterocyclic systems with potential applications in medicinal chemistry. eurekaselect.com